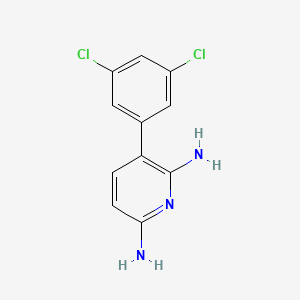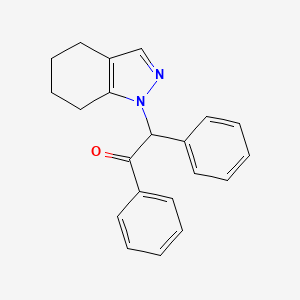![molecular formula C17H15N5O2 B13998245 5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one CAS No. 53306-99-3](/img/structure/B13998245.png)
5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound features a pyrazolone core, which is often associated with a range of biological activities and chemical reactivities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The initial step involves the synthesis of the pyrazolone core through the reaction of hydrazine with an appropriate β-keto ester under acidic or basic conditions.
Diazotization: The next step involves the diazotization of an aromatic amine (such as 4-methyl aniline) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with the pyrazolone core to form the desired azo compound.
Acylation: Finally, the compound undergoes acylation with pyridine-4-carbonyl chloride to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction conditions to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction of the azo group can yield the corresponding amines.
Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nucleophile-substituted derivatives.
科学的研究の応用
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate and in drug design.
Industry: Utilized in the production of dyes and pigments due to its azo group.
作用機序
The mechanism of action of this compound depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The azo group can undergo reduction to form amines, which can further interact with biological targets.
類似化合物との比較
Similar Compounds
4-(4-Methylphenyl)azo-3-methyl-1-phenyl-2-pyrazolin-5-one: Similar structure but different substituents.
2-(4-Methylphenyl)hydrazono-3-oxo-1,2-dihydro-1-pyridinecarboxamide: Contains a hydrazone group instead of an azo group.
Uniqueness
5-Methyl-4-(4-methylphenyl)diazenyl-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one is unique due to its combination of a pyrazolone core, azo group, and pyridine-4-carbonyl moiety, which imparts distinct chemical and biological properties.
特性
CAS番号 |
53306-99-3 |
|---|---|
分子式 |
C17H15N5O2 |
分子量 |
321.33 g/mol |
IUPAC名 |
5-methyl-4-[(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H15N5O2/c1-11-3-5-14(6-4-11)19-20-15-12(2)21-22(17(15)24)16(23)13-7-9-18-10-8-13/h3-10,15H,1-2H3 |
InChIキー |
RVCNUUZNIDXQHX-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2C(=NN(C2=O)C(=O)C3=CC=NC=C3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


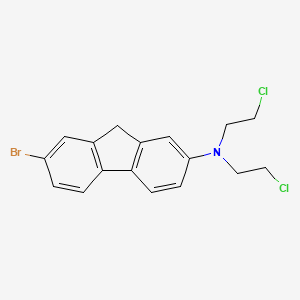
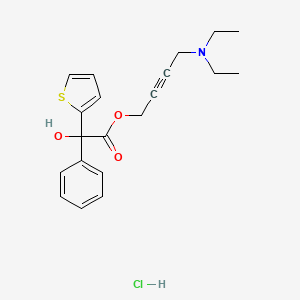
![1-(2-Chloroethyl)-3-[4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl]urea](/img/structure/B13998168.png)

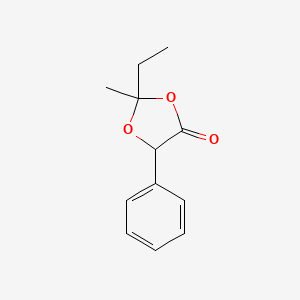

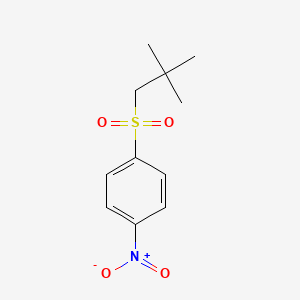

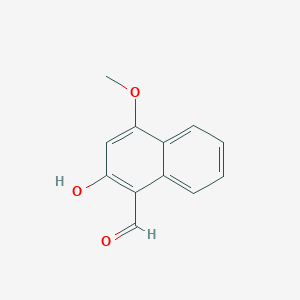

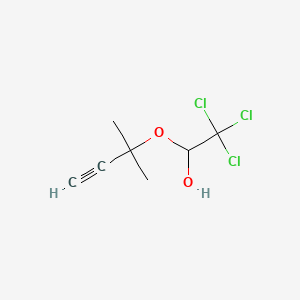
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
